N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
This compound features a hybrid heterocyclic architecture combining a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenyl group and a 6-oxo-3-(thiophen-2-yl)pyridazine moiety via a propanamide bridge. Key functional groups include:
- Thiophene: Enhances π-stacking interactions and metabolic stability.
- Pyridazinone: Imparts hydrogen-bonding capability and electron-deficient character.
Synthetic routes for analogous compounds (e.g., , Scheme 1) typically involve multi-step condensation, cyclization, and coupling reactions under controlled conditions (e.g., reflux in ethanol or DMF with LiH as a base) .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14(27-20(28)9-8-17(25-27)19-7-4-11-30-19)21(29)23-16-6-3-2-5-15(16)18-13-26-10-12-31-22(26)24-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXPMVQTPFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3CCSC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic compound that integrates multiple heterocyclic structures, making it a subject of interest in medicinal chemistry. The compound exhibits a variety of biological activities attributed to its unique structural features, including imidazo[2,1-b]thiazole and pyridazine moieties.
Structural Composition
The compound can be broken down into its key structural components:
- Imidazo[2,1-b]thiazole : Known for its diverse biological activities, this scaffold is often associated with anticancer properties.
- Pyridazine : This ring system has been linked to antimicrobial and anti-inflammatory effects.
- Thienyl Group : Incorporation of thiophene enhances the compound's potential for various pharmacological activities.
The molecular formula is , with a molecular weight of 403.46 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Evaluation
A study conducted by Carraro Junior et al. evaluated a series of thiazolidinone derivatives for their anticancer activity. Among these, compounds structurally related to the target compound showed potent inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antimicrobial Assessment
In another study focusing on thiazole derivatives, several compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and pyridazine components could enhance antimicrobial efficacy .
Data Table: Biological Activity Overview
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Imidazo[2,1-b]thiazole + Pyridazine + Thiophene | Anticancer, Antimicrobial, Anti-inflammatory |
| 3-(5-substituted-thiazole derivatives) | Thiazole core | Anticancer; selective against various cell lines |
| 4-substituted thiazoles | Quinazoline structure | Antimicrobial properties; potential for drug development |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyridazine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : The imidazole and thiazole rings are known for their antifungal and antibacterial properties. Studies have shown that derivatives with these structures can inhibit the growth of various pathogenic microorganisms.
- Anticancer Potential : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups may enhance binding affinity to specific biological targets involved in cancer progression .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity Study
A study investigated the antimicrobial efficacy of related compounds featuring the imidazo[2,1-b]thiazole structure. Results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Imidazo[2,1-b]thiazole Derivative | Imidazole + Thiazole | Antibacterial activity against E. coli |
| Pyridazine Derivative | Pyridazine + Amide | Antifungal activity against Candida albicans |
Anticancer Activity Study
Another research effort focused on the anticancer properties of compounds similar to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide. The study revealed that these compounds exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | Imidazo[2,1-b]thiazole-Pyridazine | 15 |
| A549 (Lung Cancer) | Imidazo[2,1-b]thiazole-Pyridazine | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its dual heterocyclic systems. Below is a comparative analysis with structurally related molecules from the literature:
Key Findings:
Bioactivity Gaps: Unlike the oxadiazole-thiazole analog , the target compound lacks direct antimicrobial or enzymatic data, though its pyridazinone-thiophene moiety is structurally akin to kinase inhibitors like imatinib derivatives.
Synthetic Complexity : The target compound’s synthesis likely requires advanced coupling techniques (e.g., LiH-mediated reactions in DMF ), contrasting with simpler reflux methods for compounds 11 and 13 .
Spectroscopic Signatures: The pyridazinone C=O stretch (~1680–1700 cm⁻¹) and thiophene aromatic signals (δ 6.5–7.6 ppm in ¹H-NMR) align with analogs in and .
Thermal Stability : The dihydroimidazothiazole core may confer higher melting points (>200°C) compared to ethoxy-substituted derivatives (m.p. 181°C for compound 13) .
Research Implications
- Structural Optimization : Substituting the thiophene with electron-withdrawing groups (e.g., nitro) could enhance binding affinity, as seen in nitrophenyl-tetrahydroimidazo derivatives .
- Biological Screening : Prioritize assays for kinase (e.g., Bcr-Abl, EGFR) or antimicrobial targets, leveraging the compound’s hybrid pharmacophore.
- Synthetic Refinement : Adopt microwave-assisted synthesis to improve yield, as manual shaking/stirring in resulted in moderate outputs (55–72%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
